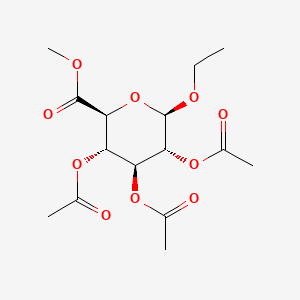

Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate

Description

Ethyl methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronate is a protected glucuronic acid derivative widely used in carbohydrate chemistry for synthesizing glycoconjugates and oligosaccharides. Its structure features a β-D-glucopyranosiduronic acid core with ethyl and methyl ester groups at the anomeric position and acetyl protecting groups at the 2-, 3-, and 4-hydroxyl positions. This compound serves as a key intermediate in glycosylation reactions due to its stability and reactivity under controlled conditions .

Propriétés

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-ethoxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O10/c1-6-21-15-13(24-9(4)18)11(23-8(3)17)10(22-7(2)16)12(25-15)14(19)20-5/h10-13,15H,6H2,1-5H3/t10-,11-,12-,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYBDXQVVNLNJG-XOBFJNJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661666 | |

| Record name | Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77392-66-6 | |

| Record name | Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate is a complex glycoside that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the acetylation of glucuronic acid derivatives. The compound's structure features multiple acetyl groups that enhance its solubility and reactivity. The synthesis typically involves:

- Starting Materials : Beta-D-glucopyranosiduronate and acetic anhydride or acetyl chloride.

- Reaction Conditions : The reaction is usually conducted under controlled temperature and pH to optimize yield and purity.

- Purification : Post-reaction, the product is purified using chromatography techniques.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems. The antioxidant capacity can be assessed using methods such as:

- DPPH Scavenging Assay : Measures the ability of the compound to donate electrons and neutralize free radicals.

- ORAC Assay : Evaluates the overall antioxidant capacity over time.

In comparative studies, compounds with similar glucuronide structures have shown varying degrees of antioxidant activity, suggesting that structural modifications influence efficacy.

Enzymatic Activity

The compound may also interact with various enzymes through glucuronidation processes. For instance, it has been observed that glucuronides can modulate the activity of certain enzymes involved in drug metabolism and detoxification pathways.

Case Studies

- Cancer Cell Lines : In vitro studies have shown that derivatives of glucuronic acid can inhibit the proliferation of cancer cell lines by interfering with metabolic pathways critical for cell growth. In one study, this compound was tested against human cancer cells, demonstrating a dose-dependent inhibition of cell viability.

- Inflammatory Models : Another study investigated its effects in models of inflammation where glucuronides were found to reduce pro-inflammatory cytokine levels significantly. This suggests potential therapeutic applications in inflammatory diseases.

Research Findings Summary

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH Assay | Significant scavenging activity compared to controls |

| Enzymatic Inhibition | Cell Line Studies | Dose-dependent inhibition of cancer cell proliferation |

| Anti-inflammatory | Cytokine Measurement | Reduced levels of TNF-alpha and IL-6 in inflammatory models |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Benzyl Methyl 2,3,4-Tri-O-acetyl-β-D-Glucopyranosiduronate

- Molecular Formula : C₂₀H₂₄O₁₀ (vs. C₁₇H₂₄O₁₀ for the ethyl methyl analogue).

- Key Differences: Substitutes the ethyl group with a benzyl group at the anomeric position. The benzyl group introduces aromaticity and steric bulk, reducing solubility in polar solvents compared to the ethyl analogue. Applications: Preferred for reactions requiring UV detection (benzyl’s chromophore) or enhanced stability in acidic conditions .

Methyl 2,3,4-Tri-O-acetyl-D-Glucopyranuronate

- Molecular Formula : C₁₃H₁₈O₁₀ (lacks the ethyl ester group).

- Key Differences: Only a methyl ester at the anomeric position, simplifying synthesis but limiting versatility in orthogonal deprotection strategies. Chromatographic Behavior: Lower Rf value (0.5 in 50% ether/hexane) compared to ethyl methyl derivatives, indicating higher polarity .

Methyl 4'-Methylumbelliferyl 2,3,4-Tri-O-acetyl-β-D-Glucopyranosiduronate

- Molecular Formula : C₂₃H₂₆O₁₂ (includes a fluorescent 4-methylumbelliferyl group).

- Key Differences :

Methyl 2,3,4-Tri-O-isobutyryl-D-Glucopyranuronate

- Molecular Formula : C₂₁H₃₂O₁₀ (isobutyryl instead of acetyl groups).

- Key Differences :

Comparative Data Table

*Estimated based on analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.